REACTION_CXSMILES
|
N1CCC[C@H]1C(O)=O.[F:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]=O)=[CH:12][CH:11]=1.[CH3:18][C:19]1([CH3:27])[O:26][C:24](=[O:25])[CH2:23][C:21](=[O:22])[O:20]1.CC1NC(C)=C(C(OCC)=O)CC=1C(OCC)=O>CCO>[F:9][C:10]1[CH:17]=[CH:16][C:13]([CH2:14][CH:23]2[C:24](=[O:25])[O:26][C:19]([CH3:27])([CH3:18])[O:20][C:21]2=[O:22])=[CH:12][CH:11]=1
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Name
|
|
Quantity
|
5.748 g
|
Type
|
reactant
|
Smiles
|
N1[C@H](C(=O)O)CCC1
|
Name
|
|
Quantity
|
24.99 g
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C=O)C=C1
|
Name
|
|
Quantity
|
29.01 g
|
Type
|
reactant
|
Smiles
|
CC1(OC(=O)CC(=O)O1)C
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Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
50.99 g
|
Type
|
reactant
|
Smiles
|
CC=1NC(=C(CC1C(=O)OCC)C(=O)OCC)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCO
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
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The mixture was stirred at room temperature for 1.5 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred overnight
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Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
EtOH was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with i-PrOH
|
Type
|
FILTRATION
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Details
|
filtered
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CC2C(OC(OC2=O)(C)C)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |